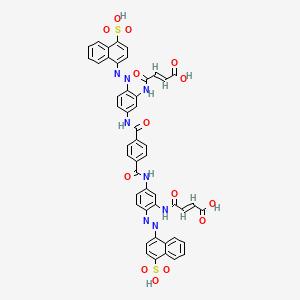
4,4'-(1,4-Phenylenebis(carbonylimino(6-((4-sulpho-1-naphthyl)azo)-3,1-phenylene)imino))bis(4-oxo-2-butenoic) acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4,4’-(1,4-Phenylenebis(carbonylimino(6-((4-sulpho-1-naphthyl)azo)-3,1-phenylene)imino))bis(4-oxo-2-butenoic) acid” is a complex organic compound that features multiple functional groups, including azo, sulpho, and carbonylimino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “4,4’-(1,4-Phenylenebis(carbonylimino(6-((4-sulpho-1-naphthyl)azo)-3,1-phenylene)imino))bis(4-oxo-2-butenoic) acid” typically involves multiple steps:
Formation of the azo compound: This step involves the diazotization of an aromatic amine followed by coupling with a naphthol derivative.
Introduction of the sulpho group: Sulphonation of the naphthol derivative is carried out using concentrated sulfuric acid.
Formation of the carbonylimino group: This involves the reaction of the azo compound with phosgene or a similar reagent to introduce the carbonylimino functionality.
Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts may be employed to enhance reaction rates.
Controlled temperature and pressure: Precise control of reaction conditions to ensure the desired product formation.
Purification steps: Techniques such as crystallization, chromatography, and distillation are used to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azo and phenyl groups.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Quinones, carboxylic acids.
Reduction products: Aromatic amines.
Substitution products: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry
Dye Chemistry: The compound’s azo group makes it a candidate for use in dye formulations.
Materials Science:
Biology
Biological Staining: The compound may be used as a staining agent in biological research due to its chromophoric properties.
Medicine
Pharmaceuticals: Potential use as a precursor or intermediate
特性
CAS番号 |
93857-75-1 |
|---|---|
分子式 |
C48H34N8O14S2 |
分子量 |
1011.0 g/mol |
IUPAC名 |
(E)-4-[5-[[4-[[3-[[(E)-3-carboxyprop-2-enoyl]amino]-4-[(4-sulfonaphthalen-1-yl)diazenyl]phenyl]carbamoyl]benzoyl]amino]-2-[(4-sulfonaphthalen-1-yl)diazenyl]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C48H34N8O14S2/c57-43(21-23-45(59)60)51-39-25-29(13-15-37(39)55-53-35-17-19-41(71(65,66)67)33-7-3-1-5-31(33)35)49-47(63)27-9-11-28(12-10-27)48(64)50-30-14-16-38(40(26-30)52-44(58)22-24-46(61)62)56-54-36-18-20-42(72(68,69)70)34-8-4-2-6-32(34)36/h1-26H,(H,49,63)(H,50,64)(H,51,57)(H,52,58)(H,59,60)(H,61,62)(H,65,66,67)(H,68,69,70)/b23-21+,24-22+,55-53?,56-54? |
InChIキー |
HOQCLWQSPIGQDI-DPBQSGAHSA-N |
異性体SMILES |
C1=CC=C2C(=CC=C(C2=C1)N=NC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)N=NC6=CC=C(C7=CC=CC=C67)S(=O)(=O)O)NC(=O)/C=C/C(=O)O)NC(=O)/C=C/C(=O)O)S(=O)(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)N=NC6=CC=C(C7=CC=CC=C76)S(=O)(=O)O)NC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


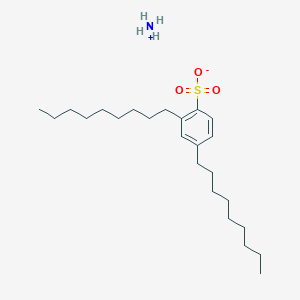
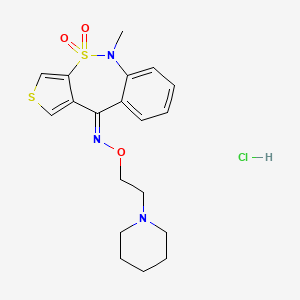
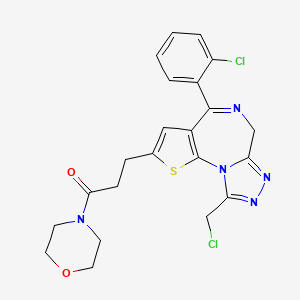
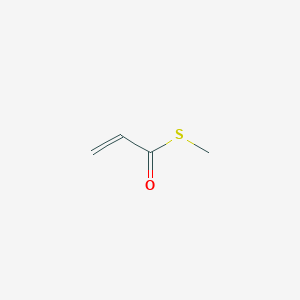
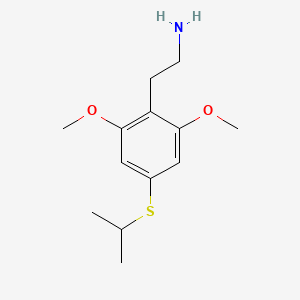
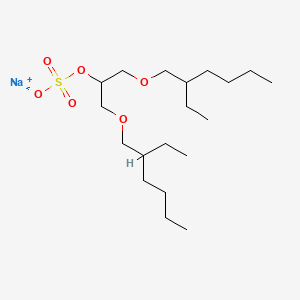
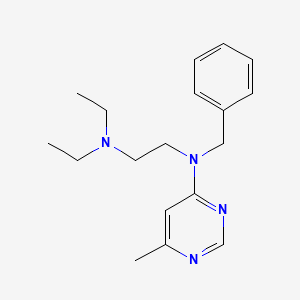
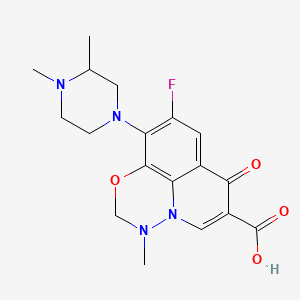
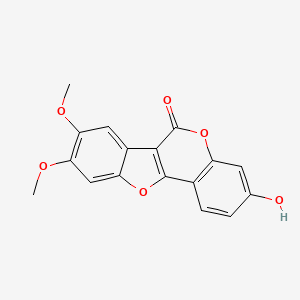
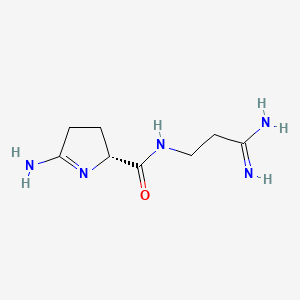

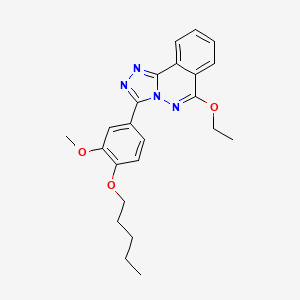
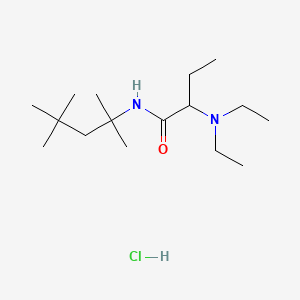
![2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide](/img/structure/B12721890.png)
